molecular formula C20H25FN2O B11804952 2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol

2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol

Cat. No.: B11804952
M. Wt: 328.4 g/mol
InChI Key: OMZVDFZOZYWUPN-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol is a complex organic compound that features a cyclohexyl group, a fluorophenyl group, and a tetrahydrocyclopenta[C]pyrazol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol typically involves multiple steps, including the formation of the cyclopenta[C]pyrazol core and subsequent functionalization. One common method involves the condensation of a suitable cyclohexanone derivative with a fluorophenyl hydrazine, followed by cyclization and reduction steps. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or platinum to facilitate the cyclization and reduction processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol is unique due to its specific combination of cyclohexyl, fluorophenyl, and tetrahydrocyclopenta[C]pyrazol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25FN2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-cyclohexyl-2-[2-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]ethanol

InChI

InChI=1S/C20H25FN2O/c21-15-9-11-16(12-10-15)23-20(17-7-4-8-19(17)22-23)18(13-24)14-5-2-1-3-6-14/h9-12,14,18,24H,1-8,13H2

InChI Key

OMZVDFZOZYWUPN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CO)C2=C3CCCC3=NN2C4=CC=C(C=C4)F

Origin of Product

United States

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